molecular formula C15H9Cl3N2O3 B14003871 N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide CAS No. 92424-43-6

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide

Cat. No.: B14003871
CAS No.: 92424-43-6
M. Wt: 371.6 g/mol
InChI Key: BPZCCCGPFKJCPV-UHFFFAOYSA-N
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Description

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a fluorenyl group substituted with chlorine and nitro groups, making it a compound of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide typically involves the nitration and chlorination of fluorenyl derivatives followed by acylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the fluorenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted fluorenyl derivatives with various functional groups.

Scientific Research Applications

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3,4-trichloro-9H-fluoren-2-yl)acetamide: Lacks the nitro group, leading to different reactivity and applications.

    N-(1,3,4-dichloro-7-nitro-9H-fluoren-2-yl)acetamide: Has fewer chlorine atoms, affecting its chemical properties.

    N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)benzamide: Contains a benzamide group instead of an acetamide group, altering its biological activity.

Uniqueness

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of nitro and chloro groups on the fluorenyl ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

92424-43-6

Molecular Formula

C15H9Cl3N2O3

Molecular Weight

371.6 g/mol

IUPAC Name

N-(1,3,4-trichloro-7-nitro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H9Cl3N2O3/c1-6(21)19-15-12(16)10-5-7-4-8(20(22)23)2-3-9(7)11(10)13(17)14(15)18/h2-4H,5H2,1H3,(H,19,21)

InChI Key

BPZCCCGPFKJCPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)[N+](=O)[O-])C(=C1Cl)Cl)Cl

Origin of Product

United States

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